molecular formula C18H26ClN3O4 B5508687 8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Numéro de catalogue: B5508687
Poids moléculaire: 383.9 g/mol
Clé InChI: MDHYAOUXKBCPCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C18H26ClN3O4 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.1611840 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antihypertensive Activity

The synthesis and investigation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including molecules with structural similarities to the compound , have shown potential antihypertensive effects. These compounds were evaluated for their antihypertensive properties in spontaneous hypertensive rats, revealing that certain substitutions at the 8 position significantly impact their activity. This research highlights the molecule's relevance in developing novel antihypertensive agents (Caroon et al., 1981).

Supramolecular Arrangements

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including structures related to 8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one, provides insights into the relationship between molecular structure and crystal structure. These findings are significant for the understanding of molecular interactions and the development of new materials with specific properties (Graus et al., 2010).

Hypoglycemic Activity

Research on spiroimidazolidine-2,4-diones derived from similar structural frameworks has demonstrated promising hypoglycemic activity. These compounds were synthesized and evaluated in vivo on male albino rats, showing significant potential in reducing blood glucose levels. Such findings open avenues for the development of new therapeutic agents for diabetes management (Iqbal et al., 2012).

Enantioseparation and Chiral Analysis

The enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones, closely related to the compound in focus, was successfully achieved using different polysaccharide type chiral stationary phases (CSPs). This research contributes to the field of chiral analysis, offering methods for separating and analyzing enantiomers of complex molecules, which is crucial for the pharmaceutical industry (Aboul‐Enein et al., 2018).

ADMET Profiling and Pharmacodynamics

A spirocyclic compound with a similar molecular skeleton was characterized for its ADMET properties and evaluated in vivo for pharmacodynamic effects. This research is vital for understanding the drug-like properties and therapeutic potential of complex molecules, contributing to the development of novel treatments for central nervous system disorders (Matera et al., 2018).

Propriétés

IUPAC Name

8-[3-(3-chloro-1,2-oxazol-5-yl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4/c1-25-10-2-7-22-13-18(12-17(22)24)5-8-21(9-6-18)16(23)4-3-14-11-15(19)20-26-14/h11H,2-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYAOUXKBCPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)CCC3=CC(=NO3)Cl)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.